molecular formula C17H23N3O2S B11139646 4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide

4-(4-methoxyphenyl)-N-(1-methylhexyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11139646
M. Wt: 333.5 g/mol
InChI Key: WYROHSORJOUIFA-UHFFFAOYSA-N
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Description

N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a heptan-2-yl group, a methoxyphenyl group, and a carboxamide group attached to the thiadiazole ring

Preparation Methods

The synthesis of N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the Heptan-2-yl Group: The heptan-2-yl group can be introduced via alkylation reactions using suitable alkyl halides or alcohols in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions, where the thiadiazole ring acts as a nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiadiazole derivative with an appropriate amine or ammonia under suitable conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring or the attached substituents are replaced by other groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have investigated its effects on various biological targets and pathways.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for treating infections and cancer.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

N-(heptan-2-yl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other thiadiazole derivatives, such as:

    4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the heptan-2-yl group, which may affect its biological activity and chemical properties.

    N-(heptan-2-yl)-1,2,3-thiadiazole-5-carboxamide:

    N-(heptan-2-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Lacks the methoxy group on the phenyl ring, which may alter its chemical behavior and biological effects.

Properties

Molecular Formula

C17H23N3O2S

Molecular Weight

333.5 g/mol

IUPAC Name

N-heptan-2-yl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H23N3O2S/c1-4-5-6-7-12(2)18-17(21)16-15(19-20-23-16)13-8-10-14(22-3)11-9-13/h8-12H,4-7H2,1-3H3,(H,18,21)

InChI Key

WYROHSORJOUIFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC

Origin of Product

United States

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